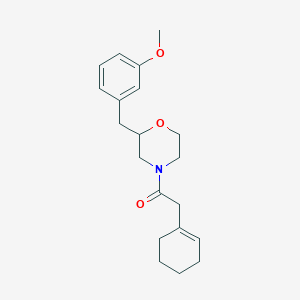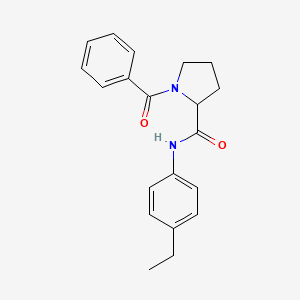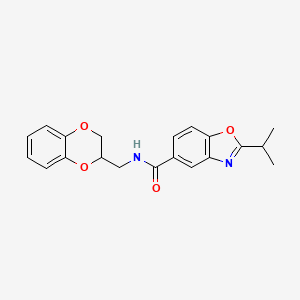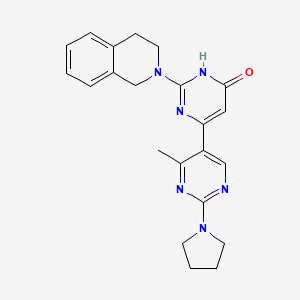
2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone, also known as MMQH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQH is a hydrazone derivative of quinoxaline and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has also been shown to possess potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
作用機序
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is not fully understood, but it is believed to involve multiple pathways. 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the level of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Furthermore, 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis.
実験室実験の利点と制限
2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone has also been found to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in experiments. However, one limitation of 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone. One potential area of research is the development of 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone in vivo and to evaluate its potential toxicity and side effects. Finally, the development of new synthesis methods for 2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone and its derivatives could lead to the discovery of more potent and effective compounds.
合成法
2-hydroxy-3-methoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone can be synthesized by the reaction of 2-hydroxy-3-methoxybenzaldehyde and 3-methylquinoxaline-2-carbohydrazide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the hydrazone derivative by reduction with sodium borohydride. The final product is obtained in high yield and purity and can be characterized by various spectroscopic techniques.
特性
IUPAC Name |
2-methoxy-6-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-17(20-14-8-4-3-7-13(14)19-11)21-18-10-12-6-5-9-15(23-2)16(12)22/h3-10,22H,1-2H3,(H,20,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODNIIVJUSCTF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C/C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6052118.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6052122.png)

![2-(4-fluorophenyl)-4-{[(4-methylpiperazin-1-yl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6052130.png)

amino]methyl}-2-thienyl)-2-propyn-1-ol](/img/structure/B6052147.png)
![2-chloro-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6052155.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-3-furanyl)amino]nicotinamide](/img/structure/B6052174.png)

![ethyl 4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6052194.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-fluorobenzohydrazide](/img/structure/B6052211.png)